molecular formula C25H24N2O B2532624 14,14-dimethyl-10-(naphthalen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one CAS No. 886644-59-3

14,14-dimethyl-10-(naphthalen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one

Cat. No.: B2532624
CAS No.: 886644-59-3
M. Wt: 368.48
InChI Key: KEDJVKCDDQVXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14,14-dimethyl-10-(naphthalen-2-yl)-2,9-diazatricyclo[9400^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic compound with a unique structure This compound features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, and a diazatricyclic framework

Mechanism of Action

    Target of action

    Benzodiazepine derivatives primarily target the gamma-aminobutyric acid (GABA) receptors in the central nervous system .

    Mode of action

    These compounds bind to the benzodiazepine binding site on GABA A receptors, enhancing the effect of GABA, an inhibitory neurotransmitter .

    Biochemical pathways

    By enhancing GABAergic inhibition, these compounds decrease neuronal excitability and produce a calming effect, which can be beneficial in conditions like anxiety .

  • Result of action

    The enhancement of GABAergic activity results in sedative, hypnotic, anxiolytic, and muscle relaxant effects .

    Action environment

    Factors such as the individual’s metabolic rate, liver function, age, and concurrent medications can influence the action, efficacy, and stability of these compounds .

Preparation Methods

The synthesis of 14,14-dimethyl-10-(naphthalen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one involves several steps, including the formation of the diazatricyclic core and the introduction of the naphthalene group. Common synthetic routes may include cyclization reactions, Friedel-Crafts acylation, and other organic transformations. Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, introducing different substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

14,14-dimethyl-10-(naphthalen-2-yl)-2,9-diazatricyclo[940

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar compounds include other naphthalene derivatives and diazatricyclic compounds. Compared to these, 14,14-dimethyl-10-(naphthalen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is unique due to its specific combination of functional groups and ring structures. This uniqueness can lead to distinct chemical reactivity and biological activity.

Properties

IUPAC Name

9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O/c1-25(2)14-21-23(22(28)15-25)24(27-20-10-6-5-9-19(20)26-21)18-12-11-16-7-3-4-8-17(16)13-18/h3-13,24,26-27H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDJVKCDDQVXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC5=CC=CC=C5C=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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